molecular formula C18H15FN2O3S B2653333 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 929413-12-7

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2653333
CAS No.: 929413-12-7
M. Wt: 358.39
InChI Key: YKCSYJAYIGQMKE-UHFFFAOYSA-N
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Description

2-[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic compound featuring a thiazolidinedione (TZD) core, a scaffold renowned in medicinal chemistry for its diverse biological activities . This molecule is of significant interest for research into novel therapeutic agents, particularly in the fields of oncology and inflammation. The TZD moiety is a key pharmacophore in several drugs and bioactive molecules, contributing to its potential as an epigenetic modulator and enzyme inhibitor . Researchers are exploring thiazolidinedione derivatives as potential selective inhibitors of histone deacetylases (HDACs), specifically HDAC8, which plays a fundamental role in cancer progression by regulating cell differentiation, apoptosis, and the cell cycle . The flexibility of the HDAC8 active site allows TZD-containing compounds to achieve selectivity, making them valuable tools for probing epigenetic mechanisms with fewer side effects compared to pan-inhibitors . Furthermore, structurally similar N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have demonstrated potent dual antioxidant and anti-inflammatory efficacy in pharmacological assays, including radical scavenging and lipid peroxide inhibition . The presence of the 4-fluorophenyl and 2-methylphenyl substituents in this specific analog is designed to optimize interactions with hydrophobic pockets in biological targets, potentially enhancing its potency and selectivity. This compound is intended for non-human research applications only and is a valuable candidate for lead optimization in drug discovery programs focused on cancer, inflammatory diseases, and oxidative stress-related pathologies .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-11-4-2-3-5-14(11)20-16(22)10-15-17(23)21(18(24)25-15)13-8-6-12(19)7-9-13/h2-9,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCSYJAYIGQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a 4-fluorophenyl isothiocyanate with an appropriate amino acid derivative under controlled conditions. This reaction usually takes place in the presence of a base such as triethylamine and a solvent like dichloromethane.

    Acylation Reaction: The resulting thiazolidinone intermediate is then acylated with 2-methylphenylacetyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anti-inflammatory and anticancer properties, although more research is needed to confirm these effects and understand the underlying mechanisms.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes in inflammatory and cancer-related pathways.

Comparison with Similar Compounds

Cytotoxic Activity

The compound’s structural analogs exhibit significant cytotoxic effects against cancer cell lines. For example:

  • Compound 18 (): IC50 values of 15.28 mg/mL (MCF-7) and 12.7 mg/mL (A549), outperforming earlier derivatives by Alegaon et al. .
  • Thiadiazole-linked derivatives (): IC50 < 20 µM against leukemia (HL-60) and CNS cancer (SF-295) cells . The target compound’s 4-fluorophenyl group may enhance DNA intercalation or kinase inhibition compared to non-fluorinated analogs .

Antimicrobial and Antioxidant Activity

  • Compound 4k (): Demonstrated 70–85% DPPH radical scavenging and 80% inhibition of lipid peroxidation, attributed to electron-donating methoxy groups .
  • The target compound’s fluorophenyl group may reduce antioxidant efficacy compared to methoxy-substituted derivatives but improve antimicrobial activity due to increased hydrophobicity .

Pharmacokinetic and Physicochemical Properties

  • Tautomerism : Similar to compound 3c-I (), the target compound may exist as a tautomeric mixture, affecting solubility and receptor binding .

Biological Activity

The compound 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25FN2O5SC_{24}H_{25}FN_{2}O_{5}S, with a molecular weight of 472.53 g/mol. The structure features a thiazolidinone ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC24H25FN2O5S
Molecular Weight472.53 g/mol
CAS Number[insert CAS number]
Solubility[insert solubility]

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines. The presence of electron-donating groups on the phenyl ring enhances the cytotoxicity by improving interaction with target proteins involved in cell proliferation and survival pathways .

Case Study:
A study demonstrated that a structurally similar thiazolidinone compound exhibited an IC50 value of 1.98±1.22μg/mL1.98\pm 1.22\,\mu g/mL against A-431 skin cancer cells, indicating potent antitumor activity . Molecular dynamics simulations revealed that these compounds primarily interact with protein targets through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for therapeutic purposes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Table: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus[insert MIC value]
Escherichia coli[insert MIC value]
Pseudomonas aeruginosa[insert MIC value]

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural components. Key findings include:

  • Fluorine Substitution: The presence of fluorine at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Thiazolidinone Core: The 2,4-dioxo structure is essential for maintaining biological activity, as it participates in critical interactions with biological targets.
  • Substituents on Phenyl Rings: Electron-donating groups increase cytotoxicity by enhancing electron density on the aromatic system, facilitating better interaction with target enzymes involved in tumor progression .

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